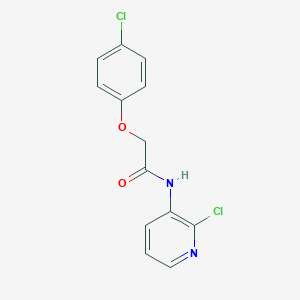![molecular formula C21H15FN2O2 B398759 2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398759.png)
2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a fluorine atom, a benzooxazole ring, and a tolyl group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One possible route could include:
Formation of Benzooxazole Ring: Starting from an appropriate ortho-aminophenol and a carboxylic acid derivative, the benzooxazole ring can be formed through cyclization.
Introduction of Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Tolyl Group: The final step might involve coupling the benzooxazole derivative with a tolyl group using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions could target the benzooxazole ring or the amide bond, potentially leading to ring-opened products or amines.
Substitution: The fluorine atom and other aromatic positions may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines or ring-opened products.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential pharmacological agent for treating diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine atom and the benzooxazole ring could enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-N-(2-m-tolyl-benzamide): Lacks the benzooxazole ring.
N-(2-m-tolyl-benzooxazol-5-yl)-benzamide: Lacks the fluorine atom.
2-Fluoro-N-(benzooxazol-5-yl)-benzamide: Lacks the tolyl group.
Uniqueness
The combination of the fluorine atom, benzooxazole ring, and tolyl group in 2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide may confer unique chemical and biological properties, such as enhanced stability, binding affinity, and specificity.
Propiedades
Fórmula molecular |
C21H15FN2O2 |
|---|---|
Peso molecular |
346.4g/mol |
Nombre IUPAC |
2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H15FN2O2/c1-13-5-4-6-14(11-13)21-24-18-12-15(9-10-19(18)26-21)23-20(25)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,25) |
Clave InChI |
QAESBZKMTUIXMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B398678.png)





![[(E)-[amino(phenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate](/img/structure/B398687.png)
![[[Amino(phenyl)methylidene]amino] 2-chloro-4-nitrobenzoate](/img/structure/B398688.png)
![[[Amino(phenyl)methylidene]amino] 2,4-dimethoxybenzoate](/img/structure/B398692.png)
![2-[(2-Iodobenzoyl)amino]benzamide](/img/structure/B398694.png)
![2-{[(3-Methylphenoxy)acetyl]amino}benzamide](/img/structure/B398695.png)
![2-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B398696.png)
![2-[(1-Naphthylacetyl)amino]benzamide](/img/structure/B398698.png)

